Enabling Injectable Formulations via Aqueous Solubility: Oxazepam Hemisuccinate vs. Parent Oxazepam
Oxazepam hemisuccinate is specifically designed as a water-soluble prodrug to overcome the poor aqueous solubility of its parent compound, oxazepam. This difference is a primary driver for its synthesis and use in scenarios requiring parenteral administration [1]. While a precise numeric solubility value for the hemisuccinate sodium salt is not consistently reported in public literature, its classification as a water-soluble compound for injection [1] is a direct and stark contrast to the parent drug, which has a measured aqueous solubility of only 179 mg/L [2]. This marked difference in solubility is the foundational rationale for its development and use.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Water-soluble; suitable for injection formulation |
| Comparator Or Baseline | Oxazepam (parent drug): 179 mg/L |
| Quantified Difference | Qualitative improvement from 'poorly soluble' to 'water-soluble' enabling parenteral administration. |
| Conditions | Literature-reported values for oxazepam vs. functional description of oxazepam hemisuccinate. |
Why This Matters
This solubility enhancement is the critical differentiator for any application requiring parenteral (e.g., intravenous) administration, a route not feasible with the parent drug.
- [1] Wikipedia. Oxazepam hemisuccinate. Available at: https://en.wikipedia.org/wiki/Oxazepam_hemisuccinate. View Source
- [2] Chembase. Oxazepam Properties. Available at: https://en.chembase.cn/. View Source
